5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. This ring system is fused with a phenyl ring through a methylene bridge. The phenyl ring is substituted with a piperazine ring, which in turn is substituted with another phenyl ring. Both phenyl rings carry a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has highlighted the synthesis of various 1,2,4-triazole derivatives, including those with methoxyphenyl and piperazin-1-yl groups, which exhibit antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) and Başoğlu et al. (2013) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness against a range of microorganisms, revealing some compounds with moderate to good activities (Bektaş et al., 2007) (Başoğlu et al., 2013).
Anticancer Activity
The design and synthesis of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have been studied for their anticancer properties. A detailed analysis using density functional theory and molecular docking suggested these compounds could act as potent anti-cancer agents through interaction with the EGFR binding pocket, indicating their promise for further exploration in cancer therapy (Karayel, 2021).
Anti-Inflammatory and Analgesic Agents
Compounds derived from thiazolo[3,2-b][1,2,4]triazole structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) reported on derivatives that showed significant COX-2 inhibition, comparable to standard drugs, highlighting their potential therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).
Central Nervous System Penetrability
The synthesis of highly potent 5-HT3 receptor antagonists, which are structurally novel, has demonstrated effective penetration of the blood-brain barrier upon peripheral administration, suggesting their utility in neurological studies and potential therapeutic applications for disorders of the central nervous system (Rosen et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Similar compounds have been found to inhibit ache and bche, thereby increasing acetylcholine levels . This is achieved by preventing the breakdown of acetylcholine, which enhances cholinergic transmission .
Biochemical Pathways
By inhibiting ache and bche, the compound could potentially affect the cholinergic system and its associated pathways . This could lead to increased acetylcholine levels and enhanced cholinergic transmission, which are important for cognitive functions .
Pharmacokinetics
The compound’s structure suggests that it may be metabolized by cytochrome p450 enzymes, specifically cyp3a4
Result of Action
By inhibiting ache and bche and increasing acetylcholine levels, the compound could potentially enhance cognitive functions . This could be beneficial in conditions characterized by decreased cholinergic transmission, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction increases acetylcholine levels, which is a key mechanism in the treatment of neurodegenerative diseases like Alzheimer’s .
Cellular Effects
The compound’s effects on cells are largely tied to its influence on acetylcholine levels. By inhibiting acetylcholinesterase, it can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to bind to the active site of acetylcholinesterase, inhibiting the enzyme and leading to increased acetylcholine levels . This binding interaction is thought to be facilitated by the compound’s p-methylphenyl group .
Metabolic Pathways
The metabolic pathways involving 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not yet fully known. Given its inhibitory effect on acetylcholinesterase, it may be involved in the cholinergic pathway .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-30-18-7-3-16(4-8-18)20(21-22(29)28-23(32-21)24-15-25-28)27-13-11-26(12-14-27)17-5-9-19(31-2)10-6-17/h3-10,15,20,29H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXUJFZVYJOWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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